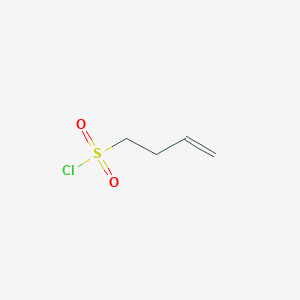

But-3-ene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

but-3-ene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLFRGLMOUTPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478244 | |

| Record name | but-3-ene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33994-36-4 | |

| Record name | but-3-ene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Modern Synthetic Methodologies

The utility of but-3-ene-1-sulfonyl chloride in modern chemical synthesis stems from its bifunctional nature, which allows for a variety of chemical transformations. Sulfonyl chlorides are a well-established class of reagents, valued for their role as precursors to numerous sulfur-containing functional groups and as key intermediates in the synthesis of sulfonamides, sulfonate esters, and sulfones. acs.orgmagtech.com.cn

The sulfonyl chloride group is highly reactive toward nucleophiles, such as amines and alcohols, readily forming stable sulfonamide or sulfonic acid derivatives. This reactivity is a cornerstone of its application in constructing more complex molecules, including pharmaceutical intermediates. Beyond simple nucleophilic substitution, sulfonyl chlorides are employed as sources of sulfonyl radicals in photocatalytic and transition-metal-catalyzed reactions, a modern approach to forming carbon-sulfur bonds. rsc.org

The presence of the butenyl group provides a second site of reactivity. The terminal double bond can participate in a range of addition reactions, such as Diels-Alder or thiol-ene reactions. This dual functionality is particularly valuable for synthesizing polymers and other functionalized alkenes where both the sulfonyl moiety and the alkene are incorporated into the final structure.

Scope of Academic Investigation

Established Synthetic Pathways for Sulfonyl Chlorides

Several well-established methods are employed for the synthesis of sulfonyl chlorides, which can be adapted for the preparation of this compound.

Chlorosulfonation of Alkenols

The chlorosulfonation of alcohols is a common and direct method for synthesizing sulfonyl chlorides. In the context of this compound, this process would involve the reaction of but-3-en-1-ol with a chlorosulfonating agent.

Chlorosulfonic acid (HSO₃Cl) is a frequently used reagent for this transformation. The reaction is typically performed at controlled temperatures, often between 20–30°C, with an excess of chlorosulfonic acid to ensure the reaction proceeds to completion. To neutralize byproducts and improve the yield, sodium chloride (NaCl) may be added to the reaction mixture. The workup procedure involves quenching the reaction, separating the organic and aqueous layers, followed by washing and drying of the organic phase. The final product is then purified by vacuum distillation.

A comparative analysis of chlorosulfonation methods highlights the utility of different reagents:

| Parameter | Chlorosulfonic Acid Route | Thionyl Chloride Route |

| Reagents | HSO₃Cl, NaCl, H₂SO₄/HCl | SOCl₂, Base (e.g., Et₃N) |

| Temperature | 20–30°C | 0–50°C |

| Byproduct Control | NaCl addition | Excess SOCl₂ |

| Yield (Aromatic Analogs) | 85–92% | ~70–80% (estimated) |

| Purity | High (via rectification) | Requires distillation |

Direct Chlorination of Corresponding Sulfonic Acids

Another established route to sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acids. For this compound, this involves the conversion of but-3-ene-1-sulfonic acid.

Thionyl chloride (SOCl₂) is a common reagent for the chlorination of sulfonic acids. wikipedia.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758), at temperatures ranging from 0–50°C under an inert atmosphere. The addition of a base like triethylamine (B128534) (Et₃N) can be used to neutralize the hydrochloric acid (HCl) byproduct. Other chlorinating agents that can be employed include phosphorus oxychloride. researchgate.net

Recent advancements have introduced milder and more efficient reagents. For instance, a combination of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been shown to be effective for the direct oxidative chlorination of thiols to sulfonyl chlorides, a process that proceeds via a sulfonic acid intermediate. organic-chemistry.org Another novel method utilizes 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) as a chlorinating agent, offering mild reaction conditions and high efficiency. organic-chemistry.org

The direct chlorination of sulfonic acids offers several advantages. It is a straightforward and often high-yielding method. The use of readily available chlorinating agents like thionyl chloride makes it a cost-effective option.

However, there are limitations to consider. The harsh conditions required for some chlorinating agents may not be suitable for sensitive substrates. For example, the conversion of benzenesulfonic acid to its sulfonyl chloride can require harsh conditions like molten sodium hydroxide (B78521) at 350°C. lscollege.ac.in The use of strong acids and the generation of corrosive byproducts like HCl necessitate careful handling and specialized equipment. Furthermore, the purification of the final product can sometimes be challenging.

Reagent Selection and Reaction Conditions

Oxidative Chlorination of Thiols to Sulfonyl Chlorides

An alternative pathway to sulfonyl chlorides is the oxidative chlorination of thiols. This method involves the oxidation of a thiol to a sulfonic acid, which is then chlorinated in situ or in a subsequent step. For the synthesis of this compound, the starting material would be but-3-ene-1-thiol.

A common protocol for this transformation involves the use of hydrogen peroxide (H₂O₂) and chlorine gas (Cl₂) in an acidic medium like acetic acid. The oxidation of the thiol to the sulfonic acid typically occurs at temperatures between 0–50°C. The subsequent chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), often under reflux conditions in a suitable solvent like dichloromethane.

More recent developments have focused on milder and more convenient oxidizing systems. A combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been shown to smoothly oxidize various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orglookchem.com Another effective reagent system is a mixture of hydrogen peroxide and thionyl chloride, which allows for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.org This method is notable for its high reactivity, excellent yields, and short reaction times. organic-chemistry.org

The oxidative chlorination protocol can be summarized as follows:

| Step | Reagents/Conditions | Purpose |

| Oxidation | H₂O₂, Cl₂, Acetic Acid, 0–50°C | Convert -SH to -SO₃H |

| Chlorination | SOCl₂, Triethylamine, Reflux (50–80°C) | Replace -OH with -Cl |

| Workup | Extraction with CH₂Cl₂, washing | Isolate the product |

Advanced Synthetic Approaches to this compound Analogues

Recent research has focused on developing more sophisticated and efficient methods for the synthesis of sulfonyl chlorides and their derivatives, including analogues of this compound. These advanced approaches often utilize photoredox catalysis and novel reagent systems to achieve transformations under milder conditions.

One such approach is the light-mediated hydrosulfonylation of unactivated alkenes. rsc.org This method has been successfully applied to alkenols like but-3-en-1-ol, yielding the corresponding sulfones with good efficiency. rsc.org Copper-catalyzed photoredox chlorosulfonation of alkenes and alkynes has also emerged as a powerful tool for the synthesis of sulfonyl chlorides. rsc.org

Furthermore, the synthesis of sulfonyl fluorides, which are closely related to sulfonyl chlorides and can serve as precursors, has seen significant advancements. For example, but-3-ene-1,3-disulfonyl difluoride has been developed as a versatile building block in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. researchgate.net

Visible light photocatalysis with heterogeneous catalysts, such as potassium poly(heptazine imide), has been employed to produce sulfonyl chlorides from arenediazonium salts under mild conditions. acs.org This method offers a sustainable alternative to traditional Meerwein chlorosulfonylation. acs.org

The development of one-pot multicomponent reactions also represents a significant advancement. For instance, a catalyst-free, four-component approach has been developed for the synthesis of N-sulfonyl formamidines from sulfonyl chlorides. nih.gov

These advanced methodologies provide milder, more efficient, and often more sustainable routes to sulfonyl chlorides and their derivatives, expanding the synthetic toolbox for accessing complex molecules like this compound analogues.

Synthesis of Sulfinamides from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfinamides represents a key transformation in organosulfur chemistry. Sulfinamides are not only stable compounds but also serve as important chiral auxiliaries and precursors for other sulfur-containing functional groups. A general and efficient method for this conversion involves the in situ reduction of sulfonyl chlorides in the presence of an amine. nih.govnih.gov

A widely applicable one-step procedure utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), as the reducing agent. nih.gov In this reaction, the sulfonyl chloride is treated with a mixture of triphenylphosphine and an amine in the presence of a base like triethylamine (Et₃N). The reaction proceeds smoothly at low temperatures (e.g., 0 °C) in a solvent such as dichloromethane (CH₂Cl₂). This method is noted for its broad scope and ease of execution, avoiding the need to handle sensitive reagents like sulfinyl chlorides. nih.govnih.gov Although direct synthesis of a sulfinamide from this compound is not explicitly detailed in the reviewed literature, this general methodology is applicable.

The general reaction scheme is as follows: R-SO₂Cl + R'NH₂ + PPh₃ → R-S(O)NHR' + PPh₃O + HCl

Alternative strategies for synthesizing sulfinamides include the oxidative coupling of thiols and amines. rsc.org However, the reduction of sulfonyl chlorides remains a more direct route from this particular starting material. The resulting sulfinamides are versatile intermediates; for instance, they can be converted to sulfonimidoyl chlorides, which are useful in further synthetic applications. nih.gov

Synthesis of Sulfonimidamides from Sulfonyl Chlorides

Sulfonimidamides are aza-analogues of sulfonamides and have garnered significant interest in medicinal chemistry as potential bioisosteres of sulfonamides and carboxylic acids. nih.govthieme-connect.de The synthesis of sulfonimidamides from sulfonyl chlorides is typically a multi-step process, often proceeding through a sulfinamide intermediate.

One practical one-pot procedure has been developed to synthesize sulfonimidamides directly from sulfonyl chlorides without isolating the intermediates. thieme-connect.de This method involves the initial reaction of the sulfonyl chloride with a primary amine and a reducing agent to form a sulfinamide in situ. This is followed by chlorination to generate a sulfonimidoyl chloride, which then reacts with a second amine to yield the final sulfonimidamide product. This approach is valued for its efficiency and use of cost-effective starting materials. thieme-connect.de

A modular, two-step synthesis has also been established. acs.org This strategy begins with the synthesis of primary sulfinamides from organometallic reagents and a silyl (B83357) sulfinylamine reagent. These primary sulfinamides are then treated with an amine in the presence of a hypervalent iodine reagent, such as PhI(OAc)₂, to directly form the NH-sulfonimidamides. acs.org While starting from organometallics rather than sulfonyl chlorides, it highlights the importance of the sulfinamide intermediate.

Another route involves the oxidation of sulfinamides with an N-chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an amine or sulfonamide to produce the desired sulfonimidamide. nih.gov

The general transformation can be summarized as:

R-SO₂Cl → R-S(O)NHR' (Sulfinamide formation)

R-S(O)NHR' → R-S(O)(NR')Cl (Sulfonimidoyl chloride formation)

R-S(O)(NR')Cl + R''NH₂ → R-S(O)(NR')(NHR'') (Sulfonimidamide formation)

This sequence allows for the introduction of two different amine fragments, providing a route to a diverse range of sulfonimidamide structures.

Solid-Phase Organic Synthesis Utilizing Sulfonyl Chloride Precursors

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. diva-portal.orgresearchgate.net Sulfonyl chlorides are effective precursors for solid-phase synthesis, where they can be attached to a resin and subsequently functionalized. soton.ac.uk

One prominent application is the solid-phase synthesis of sulfonimidamide (SIA) based pseudopeptides. diva-portal.orgresearchgate.net A key strategy involves attaching an amino acid to a resin (e.g., 2-chlorotrityl chloride resin) and then reacting the free N-terminus with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form a resin-bound sulfonamide. diva-portal.org This sulfonamide can then be converted on-resin to a sulfonimidoyl chloride by treatment with reagents like triphenylphosphine dichloride (PPh₃Cl₂). The final step involves reacting this electrophilic intermediate with an amine (such as an amino acid ester) to form the sulfonimidamide linkage. diva-portal.org This approach allows for diversity to be introduced at three positions around the sulfur atom in the final steps of the synthesis. diva-portal.orgresearchgate.net

The general workflow on a solid support (SS) is:

SS-Peptide-NH₂ + R-SO₂Cl → SS-Peptide-NH-SO₂-R

SS-Peptide-NH-SO₂-R → SS-Peptide-N=S(O)(Cl)-R

SS-Peptide-N=S(O)(Cl)-R + R'NH₂ → SS-Peptide-N=S(O)(NHR')-R

Cleavage from resin to yield the final product.

This methodology demonstrates the utility of sulfonyl chlorides as foundational building blocks in combinatorial chemistry and the synthesis of complex molecules on solid supports.

Click Chemistry Approaches for Sulfonyl Fluoride Derivatives

Sulfur(VI)-fluoride exchange (SuFEx) chemistry, introduced by Sharpless, has become a powerful tool in chemical biology and materials science, valued for the high stability and specific reactivity of the sulfonyl fluoride (-SO₂F) group. rhhz.netmdpi.com Sulfonyl chlorides are common precursors to sulfonyl fluorides. The transformation is typically achieved via a halogen exchange reaction. An effective method uses potassium bifluoride (KHF₂) to convert alkyl and aryl sulfonyl chlorides into the corresponding sulfonyl fluorides under mild conditions, minimizing hydrolysis of the product. rhhz.net

Once formed, the sulfonyl fluoride, such as a derivative of this compound, can act as a "clickable" hub. For instance, but-3-ene-1,3-disulfonyl difluoride (BDF), which is synthesized via the dimerization of ethenesulfonyl fluoride (ESF), serves as a versatile hub in SuFEx chemistry. researchgate.netrsc.org BDF possesses three reactive sites that can be selectively addressed to construct various sulfur-containing cyclic structures. researchgate.netrsc.org

The general conversion and subsequent click reaction are: R-SO₂Cl + KHF₂ → R-SO₂F + KCl + HF R-SO₂F + Nucleophile (e.g., R'-NH₂) → R-SO₂-NHR' + HF

The alkene moiety within a butene-based sulfonyl fluoride offers an additional site for functionalization, for example, through cycloaddition reactions. The combination of SuFEx chemistry with other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid assembly of complex and functionally diverse molecules. researchgate.netnih.gov

Synthesis of Sulfonyl Triazole Derivatives

1,2,3-Triazoles are important heterocyclic motifs in medicinal chemistry and materials science, and their synthesis is often achieved via "click chemistry." Sulfonyl-containing triazoles can be synthesized using sulfonyl chloride precursors, typically by first converting the sulfonyl chloride to a sulfonyl azide (B81097) (R-SO₂N₃).

The most direct route to 1-sulfonyl-1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a sulfonyl azide and a terminal alkyne. nih.gov An efficient method employs copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst, which works well for a range of alkynes under aqueous and room temperature conditions. nih.gov These 1-sulfonyl-1,2,3-triazoles are notable as they can serve as precursors to reactive azavinyl carbenes. nih.gov

An alternative, metal-free approach involves the reaction of ethenesulfonyl fluoride (ESF), a derivative related to the butene sulfonyl halide family, with organic azides. latrobe.edu.au This reaction proceeds via a 1,3-dipolar cycloaddition followed by the elimination of HF and SO₂ to yield 1-substituted-1,2,3-triazoles. latrobe.edu.au

A three-component reaction for synthesizing 4-sulfonyl-1,2,3-triazoles has also been reported. mdpi.com This method involves the aerobic copper-catalyzed reaction of an aromatic ketone, a sodium sulfinate (which can be derived from a sulfonyl chloride), and an azide. mdpi.com

The primary synthetic route can be depicted as:

R-SO₂Cl + NaN₃ → R-SO₂N₃ + NaCl

R-SO₂N₃ + R'-C≡CH --(Cu(I) catalyst)--> 1-Sulfonyl-4-R'-1,2,3-triazole

These methodologies provide robust and versatile pathways to sulfonyl triazole derivatives, leveraging the reactivity of the sulfonyl group.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The primary mode of reaction for But-3-ene-1-sulfonyl chloride is nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion. This process is the foundation for the synthesis of a wide range of sulfonyl derivatives.

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted but-3-ene-1-sulfonamides. This reaction is a cornerstone of sulfonamide synthesis, a functional group prevalent in medicinal chemistry. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically neutralized by an excess of the amine nucleophile or an added base. ucl.ac.uk

The general reaction can be represented as: C₄H₇SO₂Cl + 2 RNH₂ → C₄H₇SO₂NHR + RNH₃Cl

Studies have focused on optimizing reaction conditions to achieve high yields, highlighting the compound's utility as a versatile building block.

Table 1: Illustrative Examples of Sulfonamide Formation

| Amine Nucleophile | Product |

| Ammonia (NH₃) | But-3-ene-1-sulfonamide |

| Methylamine (CH₃NH₂) | N-Methylbut-3-ene-1-sulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethylbut-3-ene-1-sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenylbut-3-ene-1-sulfonamide |

In the presence of alcohols, this compound undergoes a similar nucleophilic substitution to form sulfonic acid esters (sulfonates). This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, is a standard method for preparing sulfonate esters. eurjchem.com These esters are valuable as intermediates in organic synthesis, acting as good leaving groups in subsequent substitution or elimination reactions.

The general reaction is as follows: C₄H₇SO₂Cl + ROH + Base → C₄H₇SO₂OR + Base·HCl

Table 2: Illustrative Examples of Sulfonic Acid Derivative Formation

| Alcohol Nucleophile | Product |

| Methanol (CH₃OH) | Methyl but-3-ene-1-sulfonate |

| Ethanol (CH₃CH₂OH) | Ethyl but-3-ene-1-sulfonate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl but-3-ene-1-sulfonate |

The sulfonyl chloride group can be reduced to the corresponding thiol (mercaptan). A common and effective reagent for this transformation is a strong hydride donor such as lithium aluminum hydride (LiAlH₄). mdpi.com This reaction provides a direct route to but-3-ene-1-thiol, converting the sulfur atom from a high oxidation state (+6 in the sulfonyl chloride) to a low oxidation state (-2 in the thiol). The general transformation involves the displacement of the chloride and the reduction of the sulfonyl group. mdpi.com Other reducing systems, such as zinc and acid, are also commonly employed for the reduction of sulfonyl chlorides to thiols. mdpi.com

The reaction with LiAlH₄ can be summarized as: C₄H₇SO₂Cl + [H] → C₄H₇SH

Table 3: Common Reducing Agents for Sulfonyl Chlorides

| Reagent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Thiol | |

| Zinc / Hydrochloric Acid (Zn/HCl) | Thiol | mdpi.com |

| Triphenylphosphine (B44618) (PPh₃) | Thiol | researchgate.net |

The solvolysis of sulfonyl chlorides, where the solvent acts as the nucleophile, has been extensively studied to elucidate the reaction mechanism. beilstein-journals.orgnih.gov For alkanesulfonyl chlorides like this compound, the mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) process. mdpi.com This is characterized by a transition state where the nucleophile (a solvent molecule, e.g., water or alcohol) is forming a bond to the sulfur atom concurrently with the cleavage of the sulfur-chlorine bond. beilstein-journals.org

Kinetic studies, including the determination of kinetic solvent isotope effects (KSIE), support this proposed mechanism. For instance, the KSIE values (kH₂O/kD₂O) for the hydrolysis of sulfonyl chlorides are typically in the range of 1.5 to 1.8, which is higher than for the Sₙ1 solvolysis of alkyl halides and suggests a significant degree of nucleophilic involvement from the solvent in the rate-determining step. beilstein-journals.orgmdpi.com For a similar unsaturated compound, trans-β-styrenesulfonyl chloride, the KSIE (kH₂O/kD₂O) was found to be 1.46. mdpi.com

While the Hammett equation is strictly applicable to aromatic systems (arenesulfonyl chlorides), the principles of linear free-energy relationships are crucial for understanding reactivity in related series of compounds. For the solvolysis of para- and meta-substituted benzenesulfonyl chlorides, the Hammett equation (log(k/k₀) = ρσ) is applied to correlate reaction rates with the electronic properties of the substituents. beilstein-journals.org The reaction constant, ρ (rho), provides insight into the electronic demand of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which help to stabilize the developing negative charge on the sulfonyl group during nucleophilic attack. For the solvolysis of benzenesulfonyl chlorides, ρ values are typically positive, consistent with an Sₙ2-like mechanism where bond-making is significant in the transition state. beilstein-journals.org Although not directly applicable to this compound, this analysis establishes the framework for understanding electronic effects in sulfonyl chloride reactivity.

The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), from the temperature dependence of the reaction rate constant (via the Arrhenius or Eyring equations) is fundamental to mechanistic investigation. For the Sₙ2 solvolysis of sulfonyl chlorides, the entropy of activation is typically large and negative. This is indicative of a highly ordered transition state, where two molecules (the sulfonyl chloride and the solvent nucleophile) combine to form a single activated complex, leading to a decrease in entropy. beilstein-journals.org These thermodynamic parameters, derived from kinetic studies at various temperatures, are essential for constructing a detailed energy profile of the reaction pathway.

Solvolysis Kinetics and Mechanism

Hydrolysis Product Characterization

Radical-Mediated Transformations

Sulfonyl chlorides are effective precursors for sulfonyl radicals, which can be utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. magtech.com.cnsioc-journal.cn

A significant application of this compound and other sulfonyl chlorides is in the three-component difunctionalization of unsaturated systems, such as 1,3-enynes. rsc.orgresearchgate.net These reactions introduce both a sulfonyl group and an aryl group across the π-system in a single step. rsc.org

Nickel catalysis has proven effective for the sulfonylarylation of 1,3-enynes, reacting a sulfonyl chloride, an arylboronic acid, and the enyne to produce highly functionalized allenyl sulfones. rsc.orgnih.gov The reaction typically employs a nickel(II) precatalyst, such as NiBr₂·DME, in the presence of a bipyridine-based ligand. This methodology provides a direct route to challenging molecular scaffolds. rsc.orgnih.gov

| Entry | 1,3-Enyne Substituent (R¹) | Arylboronic Acid Substituent (R²) | Yield (%) |

|---|---|---|---|

| 1 | 4-CN-C₆H₄ | 4-MeO-C₆H₄ | 73 |

| 2 | 3-CF₃-C₆H₄ | 3-Cl-C₆H₄ | 62 |

Table 1: Examples of Nickel-Catalyzed Sulfonylarylation of 1,3-Enynes. Conditions: Sulfonyl chloride, 1,3-enyne, arylboronic acid, NiBr₂·DME, 5,5′-bis(trifluoromethyl)-2,2′-bipyridine ligand, in 1,4-Dioxane at 80°C.

The mechanism for the nickel-catalyzed sulfonylarylation of 1,3-enynes is believed to involve a radical-mediated pathway operating through a Ni(I)/Ni(III) catalytic cycle. rsc.org

The proposed key steps are:

Initiation : A low-valent Ni(I) species is generated from the Ni(II) precatalyst.

Sulfonyl Radical Formation : The Ni(I) complex reacts with the sulfonyl chloride (RSO₂Cl) in a single-electron transfer (SET) event. This generates a sulfonyl radical (RSO₂•) and a Ni(II) species.

Radical Addition : The newly formed sulfonyl radical adds to the terminal alkyne of the 1,3-enyne system. This creates a vinyl radical intermediate.

Radical Cascade/Cyclization : The vinyl radical can rearrange or be trapped. In the case of 1,4-addition, this leads to an allenyl radical intermediate.

Oxidative Addition/Transmetalation : The arylboronic acid undergoes transmetalation with the nickel center to form an arylnickel species, which can then engage in the cycle. A plausible pathway involves the allenyl radical reacting with the Ni(II) species to generate a Ni(III) intermediate.

Reductive Elimination : The Ni(III) intermediate undergoes reductive elimination, forming the C-C bond between the aryl group and the allene (B1206475) structure. This step yields the final allenyl sulfone product and regenerates the active Ni(I) catalyst, closing the catalytic loop.

Experimental evidence, including trapping experiments, supports the involvement of sulfonyl radical intermediates in this transformation. rsc.org

Transition Metal-Catalyzed Sulfonylarylation of Unsaturated Systems

Regiodivergence in Sulfonylarylation Reactions

The sulfonyl chloride moiety is an effective precursor for sulfonyl radicals, which can be utilized in transition-metal-catalyzed reactions. Nickel-catalyzed reactions, in particular, have demonstrated the ability to control selectivity in the difunctionalization of conjugated 1,3-enynes. nih.gov This process, known as regiodivergent sulfonylarylation, allows for the synthesis of either allenyl sulfones or dienyl sulfones from the same starting materials by subtly modifying the structure of the 1,3-enyne substrate. nih.govrsc.org

In this context, sulfonyl chlorides like this compound serve as the sulfonyl source. nih.gov The reaction typically involves a nickel catalyst that facilitates the coupling of the sulfonyl group and an aryl group (from an arylboronic acid) across the 1,3-enyne system. rsc.org The regiochemical outcome—either 1,4-addition to yield allenes or 3,4-addition to yield dienes—is dependent on the substitution pattern of the enyne substrate. nih.govrsc.org This substrate-controlled divergence provides a powerful tool for creating structurally complex and diverse sulfone-containing molecules from simple precursors. nih.govrsc.org

| 1,3-Enyne Substrate Type | Addition Pattern | Product Class | Reference |

|---|---|---|---|

| Fine-tuned 1,3-enynes | 1,4-Sulfonylarylation | α-Allenyl Sulfones | nih.govrsc.org |

| 2-Methylbut-1-en-3-yne | 3,4-Sulfonylarylation | (E)-1,3-Dienyl Sulfones | nih.govsemanticscholar.org |

Experimental Evidence for Radical Pathways

The involvement of radical species in these transformations is supported by several lines of experimental evidence. Reactions involving the functionalization of alkenes using sulfonyl chlorides are often inhibited by the presence of radical scavengers. d-nb.info For instance, the addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can completely suppress the formation of the desired hydrosulfonylated product, with the starting alkene being fully recovered. d-nb.info

Further evidence comes from control experiments. In the absence of an alkene substrate, the reduction of a sulfonyl chloride can lead to the quantitative formation of the corresponding sulfinic acid, which is a plausible intermediate in the radical pathway. d-nb.info Mechanistic proposals for sulfonylarylation reactions explicitly depict the formation of a sulfonyl radical from the sulfonyl chloride, which then adds regioselectively to the unsaturated system to generate a carbon-centered radical intermediate, propagating the reaction. nih.govnih.gov

Photocatalytic Generation and Reactivity of Sulfonyl Radicals

Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.govbeilstein-journals.org This approach typically uses a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light. nih.govacs.org The excited photocatalyst can then engage in a single-electron transfer (SET) event with the sulfonyl chloride to generate a sulfonyl radical. nih.govbeilstein-journals.org

This method has been successfully applied to a variety of transformations, including the functionalization of alkenes and the synthesis of complex sulfones. acs.orgresearchgate.net A notable example involves using sulfonamides derived from this compound as sulfonyl radical precursors in visible-light-induced rearrangement reactions. acs.org The photocatalytically generated sulfonyl radical attacks a C=C double bond, initiating a cascade that leads to the final rearranged product. acs.org The choice of photocatalyst and solvent system can be critical for reaction efficiency and selectivity. nih.govacs.org

| Precursor | Photocatalyst | Light Source | Key Application | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides | [fac-Ir(ppy)3] | Visible Light | β-Hydroxysulfonylation of Alkenes | nih.govbeilstein-journals.org |

| Sulfonamide-derived Imines | Ir[dF(CF3)ppy]2(bpy)PF6 | 427 nm LED | Radical Truce-Smiles Rearrangement | acs.org |

| Sulfonyl Chlorides | [Ru(bpy)3]Cl2 | Visible Light | Hydrosulfonylation of Alkenes | d-nb.info |

Radical 1,2-Difunctionalization of Unactivated Alkenes

The radical-mediated 1,2-difunctionalization of unactivated alkenes is a powerful strategy for rapidly building molecular complexity. nih.gov This process involves the simultaneous incorporation of two different functional groups across a double bond. Sulfonyl chlorides are excellent precursors for generating sulfonyl radicals, which can initiate this sequence. d-nb.info

The general mechanism involves the addition of the sulfonyl radical to the alkene, creating a carbon-centered radical intermediate. nih.gov This intermediate is then trapped by another reagent to install the second functional group. nih.gov While challenges in controlling chemo- and regioselectivity exist, this method provides direct access to valuable difunctionalized alkanes. nih.gov For example, a transition-metal-free approach using a radical initiator like AIBN can achieve the 1,2-difunctionalization of alkenes, installing both a sulfonyl group and another functionality, such as an alkynyl group. nih.govd-nb.info This highlights the utility of the sulfonyl radical derived from this compound in complex bond-forming sequences.

Cycloaddition and Rearrangement Reactions

The alkene moiety of this compound provides a handle for engaging in powerful pericyclic and rearrangement reactions, further expanding its synthetic utility.

Diels-Alder and Thiol-Ene Reactivity of the Alkene Moiety

The terminal double bond in this compound allows it to participate in classic alkene reactions. It can serve as a dienophile in [4+2] Diels-Alder cycloadditions with conjugated dienes to form six-membered ring structures. nih.gov The electron-withdrawing nature of the adjacent sulfonyl group can influence the reactivity of the alkene in these transformations.

Furthermore, the alkene is susceptible to thiol-ene reactions, which proceed via a radical mechanism. In a typical photocatalyzed thiol-ene reaction, a thiyl radical is generated from a thiol precursor and adds across the double bond of the alkene. nih.govbeilstein-journals.org This process is highly efficient for forming carbon-sulfur bonds and can be initiated under mild, visible-light-mediated conditions. beilstein-journals.org The dual functionality of this compound makes it a valuable building block for synthesizing functionalized polymers or other complex molecules through these cycloaddition and radical addition pathways.

Truce–Smiles Rearrangement in Sulfonyl Chemistry

The Truce-Smiles rearrangement is a powerful carbon-carbon bond-forming reaction involving an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile. wikipedia.orgcdnsciencepub.com This reaction is particularly relevant to sulfone chemistry, as the sulfone group can activate the aromatic ring and participate in the rearrangement. wikipedia.org

Recent studies have demonstrated a visible-light-induced radical Truce-Smiles rearrangement where a sulfonamide derived from this compound was a key substrate. acs.org In this process, a photocatalytically generated sulfonyl radical adds to an alkene, and the resulting intermediate undergoes a subsequent Truce-Smiles rearrangement, which involves the migration of an aryl group to a carbon atom. acs.org This innovative cascade reaction showcases how the functionalities of this compound can be harnessed to facilitate complex skeletal reorganizations, leading to structurally diverse sulfones, alcohols, and amines under environmentally friendly conditions. acs.org

Ring-Closing Metathesis (RCM) in Sulfonate/Sultone Systems

The application of this compound in ring-closing metathesis (RCM) is primarily as a precursor to the necessary diene sulfonate substrates. thieme-connect.deresearchgate.net The process involves a two-step sequence: first, the sulfonylation of an unsaturated alcohol with this compound to form an acyclic diene sulfonate ester. This intermediate then undergoes an intramolecular RCM reaction, catalyzed by a ruthenium complex such as a Grubbs catalyst, to yield a cyclic unsaturated sultone. thieme-connect.desemanticscholar.org

The initial step is a standard sulfonylation reaction. This compound is reacted with an appropriate alkenol in the presence of a base, such as triethylamine (B128534) (TEA), and often a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like dichloromethane (B109758) (CH₂Cl₂). thieme-connect.de This reaction yields the key sulfonate ester intermediate, which incorporates the terminal double bonds from both the sulfonyl chloride and the alcohol, setting the stage for cyclization.

The subsequent RCM step is a powerful method for forming carbon-carbon double bonds in a cyclic framework. thieme-connect.com The diene sulfonate is dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with a metathesis catalyst, often the Grubbs second-generation catalyst, typically with heating. semanticscholar.org The catalyst facilitates the cleavage and reformation of the double bonds, leading to the expulsion of a small alkene (like ethene) and the formation of a cyclic α,β-unsaturated sultone. thieme-connect.dethieme-connect.com The efficiency and yield of the RCM reaction depend on factors such as the catalyst loading, reaction temperature, and the specific structure of the sulfonate substrate. thieme-connect.desemanticscholar.org This methodology provides efficient access to a variety of unsaturated sultones with different ring sizes. thieme-connect.com

Table 1: Representative RCM of an Unsaturated Sulfonate to a Sultone This table illustrates the general RCM process applicable to substrates derived from this compound. The substrate shown is but-3-enyl prop-2-ene-1-sulfonate, which is structurally analogous to a diene that would be formed from this compound and an alkenol.

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref |

| But-3-enyl prop-2-ene-1-sulfonate | Grubbs II (5) | CH₂Cl₂ | Reflux | 12 | 2,7-Dihydro-1,2-oxathiepine 2,2-dioxide | 90 | semanticscholar.org |

Reactivity with Nitrogen-Containing Heterocycles

The reaction of this compound with N-unsubstituted 1,2,3-triazoles results in the formation of N-sulfonylated products. Due to the tautomeric nature of the N-unsubstituted triazole ring, which exists in equilibrium between 1H and 2H forms, the sulfonylation can occur at either the N1 or N2 position. thieme-connect.de This leads to the formation of a mixture of two regioisomeric products: the 1-sulfonyl-1,2,3-triazole and the 2-sulfonyl-1,2,3-triazole. researchgate.net

The reaction is typically carried out by treating the N-unsubstituted triazole with the sulfonyl chloride in the presence of a base. The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the substitution pattern on the triazole ring, the reaction conditions, and the nature of the sulfonyl chloride. researchgate.net In many instances, the reaction yields a mixture that can be challenging to separate. However, in some cases, one regioisomer may predominate or can be isolated in pure form through crystallization. researchgate.net The N1-sulfonylated triazoles are of particular synthetic interest as they are known to undergo denitrogenative ring-opening transformations, making them versatile intermediates. rsc.org

Table 2: Regioisomeric Products from the Sulfonylation of N-Unsubstituted 1,2,3-Triazoles This table provides a generalized representation of the products formed when this compound reacts with a generic N-unsubstituted 1,2,3-triazole.

| Reactant 1 | Reactant 2 | Conditions | Product 1 (N1-isomer) | Product 2 (N2-isomer) | Outcome | Ref |

| This compound | N-Unsubstituted 1,2,3-triazole | Base | 1-(But-3-ene-1-sulfonyl)-1,2,3-triazole | 2-(But-3-ene-1-sulfonyl)-1,2,3-triazole | Formation of a mixture of regioisomers | researchgate.net |

Advanced Applications in Organic Synthesis

Construction of Complex Molecular Architectures

The ability to introduce both a sulfonyl group and a reactive alkene moiety makes but-3-ene-1-sulfonyl chloride a valuable building block for synthesizing complex molecules. This includes the assembly of sulfone-containing drug candidates, the creation of polyfunctional molecules through multi-component reactions, and the development of new polymers.

The sulfone functional group is a key structural motif in a wide array of pharmaceuticals and agrochemicals. rsc.org this compound and other sulfonyl chlorides are crucial reagents for incorporating this moiety into organic molecules. rsc.org The development of novel synthetic methods, such as nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes using sulfonyl chlorides, provides a direct pathway to highly functionalized and synthetically challenging allenyl and dienyl sulfones. rsc.org These complex sulfone-containing structures are valuable scaffolds in the synthesis of potential drug molecules. rsc.org

One notable example of the importance of sulfone-containing molecules is the development of selective inhibitors for enzymes like matrix metalloproteinase-3 (MMP-3), which are implicated in conditions such as heart failure and cancer. rsc.org The asymmetric synthesis of a γ-trifluoromethyl γ-sulfone hydroxamate, a selective MMP-3 inhibitor, highlights the utility of sulfonyl-containing building blocks in medicinal chemistry. rsc.org

| Drug/Molecule Class | Synthetic Relevance | Key Feature |

| Allenyl and Dienyl Sulfones | Accessible via Ni-catalyzed reactions with sulfonyl chlorides and 1,3-enynes. rsc.org | Important scaffolds for complex drug molecules. rsc.org |

| MMP-3 Inhibitors | Asymmetric synthesis of γ-sulfone hydroxamates. rsc.org | Chiral sulfone moiety is critical for biological activity. rsc.org |

| General Pharmaceuticals | Sulfone motifs are prevalent in various therapeutic areas. rsc.org | The sulfonyl group often contributes to binding affinity and metabolic stability. |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity in a single step. While specific MCRs involving this compound are not extensively detailed in the provided search results, the synthesis of polyfunctional sulfonamides via MCRs is a well-established strategy. For instance, a one-pot, four-component, catalyst-free method has been developed for the synthesis of di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, sodium azide (B81097), ethyl propiolate, and amines under mild conditions. nih.gov This highlights the potential for this compound to be employed in similar MCRs to generate diverse sulfonamides bearing a reactive alkene handle for further derivatization.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and difficulties often arise from the preparation of the sulfonyl chloride precursors rather than the amination step itself. nih.gov Alternative methods, such as copper-catalyzed oxidative coupling of sodium sulfinates and amines, have been developed to circumvent this. nih.gov However, the direct use of sulfonyl chlorides in MCRs remains a powerful tool. nih.gov For example, copper-catalyzed three-component reactions of sulfonyl chlorides, sodium azide, and amines have been reported for the synthesis of N-sulfonylamidines. nih.gov

The presence of both a sulfonyl chloride and an alkene in this compound makes it a valuable monomer for creating functionalized polymers. The sulfonyl chloride group can act as an initiator for living radical polymerization (LRP), a process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu The terminal alkene functionality of this compound allows for its incorporation into polymer chains via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org

The dual reactivity of this compound also allows for post-polymerization modification. For example, a polymer can be synthesized using the alkene functionality, leaving the sulfonyl chloride group pendant on the polymer chain. This reactive group can then be converted into other functionalities, such as sulfonamides or sulfonic acids. This approach is exemplified by the synthesis of sulfonamide-functionalized poly(styrene oxide), where a monomer containing a protected sulfonyl group is first polymerized, followed by a post-polymerization step to generate a reactive sulfonate moiety. rsc.org

Furthermore, the atom transfer radical addition (ATRA) of sulfonyl halides to alkenes is a selective reaction that can be used to create functionalized molecules. google.com This highlights the potential of this compound to react with other alkenes to form more complex structures.

Polyfunctional Sulfone and Sulfonamide Synthesis via Multi-Component Reactions

Role in Asymmetric Catalysis

The development of methods for the enantioselective synthesis of chiral sulfones is a significant area of research, as these compounds are prevalent in many bioactive molecules. researchgate.net this compound and other sulfonyl chlorides are increasingly being used in novel asymmetric catalytic systems to generate these valuable chiral building blocks.

Enantioselective sulfonylation, the process of selectively adding a sulfonyl group to a molecule to create a specific stereoisomer, is a challenging but important transformation. Recent advances have focused on radical-based asymmetric catalysis. rsc.org While many methods focus on racemic processes, the development of enantioselective radical sulfonylation is crucial for accessing a broader range of α-C chiral sulfones. rsc.orgrsc.org

One approach involves the use of peptide-based catalysts to achieve enantioselective (mono)sulfonylation of diols. nih.gov For example, a tetrapeptide catalyst has been shown to effect the desymmetrization of meso-1,3-diols with high enantioselectivity using an arene-sulfonyl chloride. nih.gov Another strategy employs chiral cobalt complexes to catalyze the enantioselective desymmetrizing amination of alkoxysulfonyl azides, leading to chiral cyclic sulfamidates. chinesechemsoc.org These examples, while not specifically using this compound, demonstrate the principle of using chiral catalysts to control the stereochemical outcome of reactions involving sulfonyl compounds.

A groundbreaking approach for the synthesis of α-C chiral sulfones involves the merger of photoactive electron donor-acceptor (EDA) complexes with chiral nickel catalysis. rsc.orgrsc.org This method utilizes the formation of an EDA complex between a sulfonyl chloride and a Hantzsch ester. rsc.orgrsc.org Under visible light irradiation, this complex generates a sulfonyl radical. rsc.orgrsc.org

This sulfonyl radical then participates in an asymmetric radical Giese addition to an α,β-unsaturated N-acylpyrazole, which is activated by a chiral nickel catalyst. rsc.orgrsc.org This cooperative catalysis system allows for the synthesis of a wide variety of α-C chiral sulfones with high yields and excellent enantioselectivities. rsc.org This method has been successfully applied to the first asymmetric synthesis of a selective MMP-3 inhibitor. rsc.orgrsc.org The success of this protocol relies on the newly identified EDA complex between sulfonyl chlorides and Hantzsch esters, which serves as a crucial precursor to the sulfonyl radicals. rsc.org

| Catalytic System | Description | Key Advantage |

| Chiral Nickel / Photoactive EDA Complex | A cooperative system where an EDA complex of a sulfonyl chloride and a Hantzsch ester generates a sulfonyl radical under visible light, which then undergoes a Ni-catalyzed asymmetric addition. rsc.orgrsc.org | Enables the first catalytic asymmetric production of α-C chiral sulfones via this mechanism with high yields and enantioselectivity. rsc.org |

| Tetrapeptide Catalyst | A small peptide that catalyzes the enantioselective monosulfonylation of meso-diols. nih.gov | Provides a biomimetic approach to selective group transfer reactions. nih.gov |

| Chiral Cobalt Complex | Catalyzes the enantioselective desymmetrizing amination of alkoxysulfonyl azides. chinesechemsoc.org | Generates chiral cyclic sulfamidates with excellent diastereoselectivities and enantioselectivities. chinesechemsoc.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a primary method for investigating the behavior of sulfonyl chlorides due to its balance of computational cost and accuracy.

DFT calculations are instrumental in determining the three-dimensional geometries and electronic properties of sulfonyl chlorides. conicet.gov.ar For related compounds like p-iodobenzene sulfonyl chloride and 3,3,3-trifluoropropane-1-sulfonyl chloride, DFT methods such as B3LYP have been used to compute molecular geometries, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and other thermodynamic properties. conicet.gov.arnih.gov

The HOMO-LUMO energy gap is a critical parameter derived from these studies, as it explains the charge transfer interactions that occur within the molecule. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insight into charge delocalization, hyperconjugation effects, and the nature of bonding within the sulfonyl group. conicet.gov.arnih.gov For instance, in 3,3,3-trifluoropropane-1-sulfonyl chloride, NBO analysis was used to study the influence of lone pair hyperconjugation effects from the chlorine atom on the vibrational characteristics of the SO₂ group. conicet.gov.ar These computational approaches allow for a detailed analysis of the conformational landscape, identifying the most stable conformers and the energy barriers between them. conicet.gov.ar

Table 1: Illustrative DFT Study Parameters for Sulfonyl Chlorides

This table represents typical methods and findings from DFT studies on compounds analogous to But-3-ene-1-sulfonyl chloride.

| Compound Studied | DFT Functional/Basis Set | Key Findings | Reference |

| p-Iodobenzene sulfonyl chloride | B3LYP/LanL2DZ | Calculation of molecular geometry, HOMO-LUMO gap, and NBO analysis to explain intramolecular charge transfer. | nih.gov |

| 3,3,3-Trifluoropropane-1-sulfonyl chloride | B3LYP/6-311++G(d,p) | Conformational analysis, determination of stable conformers, and study of hyperconjugation effects via NBO. | conicet.gov.ar |

| Arenesulfonyl chlorides | B3LYP-GD3/6-311+G(2d,p) | Calculation of structures showed peculiar, rigid, and sterically congested geometries in ortho-alkyl substituted compounds, explaining their enhanced reactivity. | mdpi.comresearchgate.netresearchgate.net |

DFT calculations have been pivotal in clarifying the mechanisms of reactions involving the sulfonyl group. A central debate in the nucleophilic substitution at a sulfonyl sulfur center is whether the reaction proceeds via a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.comdntb.gov.ua

Theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds synchronously through a single transition state, consistent with an SN2 mechanism. mdpi.comresearchgate.netnih.gov Conversely, the analogous fluoride (B91410) exchange reaction was found to occur via a stepwise A-E mechanism, involving the formation of a transient pentacoordinate difluorosulfurandioxide intermediate. mdpi.comresearchgate.netnih.gov DFT is used to locate the transition state structures and calculate their energies, which are the highest points on the reaction energy profile. rsc.org

More complex reactions have also been successfully modeled. For example, DFT studies on the olefination of carbonyl compounds with sulfonyl halides revealed a three-step mechanism: an aldol-type addition, cyclization to a four-membered ring intermediate, and fragmentation to the final alkene product. tandfonline.com In another example, the mechanism of energy-transfer-mediated amino-sulfonylation of alkenes was elucidated, showing that the reaction starts with the homolysis of the N–S bond to create iminyl and tosyl radicals. rsc.org

Computational models are powerful tools for predicting the reactivity and selectivity of sulfonyl chlorides. DFT calculations have successfully explained counterintuitive experimental observations. For example, mono- and di-ortho-alkyl substituted arenesulfonyl chlorides exhibit enhanced reactivity in chloride exchange reactions, despite the expected rate-lowering inductive and steric effects. mdpi.comresearchgate.netnih.gov DFT calculations of their structures revealed a peculiar, rigid, and sterically congested ground state, which is the primary reason for the accelerated reaction rate. mdpi.comresearchgate.netnih.gov

DFT can also predict selectivity in reactions. In olefination reactions with sulfonyl halides, DFT calculations of the energetic profile help to explain the factors controlling the E/Z-selectivity of the resulting alkenes. tandfonline.com The calculations showed that the fragmentation step has the highest energy barrier and that only specific, less stable intermediates are capable of fragmenting to form the alkene products. tandfonline.com Similarly, DFT modeling can be used to calculate electron density maps to predict regioselectivity in reactions such as additions to the alkene portion of this compound.

Elucidation of Reaction Mechanisms and Transition States

Quantum Chemical Calculations on Sulfonyl Center Reactivity

Quantum chemical calculations provide a deep understanding of the electronic factors governing the reactivity of the sulfonyl center.

The reactivity of the sulfonyl chloride group is heavily influenced by charge transfer interactions. The formation of a charge-transfer complex between an electron-donating species and the electron-withdrawing sulfonyl chloride can trigger or facilitate reactions. d-nb.info Spectroscopic studies, supported by theoretical calculations, have confirmed the formation of such complexes between sulfonyl chlorides and nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO) and N,N-dimethylaniline. d-nb.inforsc.org

Quantum chemical calculations are also used to investigate dissociative electron transfer processes in the reduction of arenesulfonyl chlorides. rsc.org These studies show that depending on the substituents, the mechanism can change from a "classical" dissociative electron transfer (where electron transfer and bond cleavage are simultaneous) to a "sticky" mechanism where a concerted electron transfer leads to the formation of a radical/anion cluster before decomposition. rsc.org The interactions within this radical/anion pair can be quantified through calculations in both solution and the gas phase. rsc.orgcdnsciencepub.com

Calculating the potential energy surface (PES) for a reaction provides a detailed map of the energy changes as reactants are converted to products. For the identity chloride-chloride exchange reaction in benzenesulfonyl chloride, DFT calculations revealed a double-well potential energy surface. mdpi.com This profile features a single central transition state surrounded by reactant and product ion-dipole complexes, which is characteristic of a typical gas-phase SN2 energy profile. mdpi.com

In contrast, reactions proceeding through the A-E mechanism, such as the fluoride exchange reaction, exhibit a triple-well PES. acs.orgresearchgate.net This profile has two transition states with a stable, high-coordinate sulfurane intermediate in the central well. acs.orgresearchgate.net By calculating the free energy profiles for these pathways, researchers can determine the relative energy barriers and predict the favored mechanism. researchgate.net For instance, the calculated relative rate constants and activation parameters for the chloride exchange in a series of arenesulfonyl chlorides showed excellent correlation with experimental kinetic data, validating the reliability of the computational approach. mdpi.comresearchgate.netnih.gov

Nucleophilic Substitution at Sulfur: Charge Transfer Interactions

In Silico Modeling for Structure-Reactivity Relationships

Computational and theoretical investigations are pivotal in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through the use of in silico modeling, researchers can predict and understand various molecular properties and reaction mechanisms at a quantum-chemical level, which complements experimental findings.

Detailed quantum-chemical calculations, such as Density Functional Theory (DFT), offer insights into the electronic and geometric properties of this compound. While comprehensive studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable structure-reactivity relationships can be inferred from computational analyses of analogous sulfonyl chlorides. semanticscholar.orgconicet.gov.ar

Computed Molecular Descriptors:

A fundamental aspect of in silico modeling involves the calculation of molecular descriptors, which provide a quantitative representation of the compound's physicochemical properties. These descriptors are essential for understanding its behavior in chemical reactions.

| Descriptor | Value | Source |

| Molecular Formula | C4H7ClO2S | PubChem nih.gov |

| Molecular Weight | 154.62 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Canonical SMILES | C=CCCS(=O)(=O)Cl | PubChem nih.gov |

| InChI Key | FMLFRGLMOUTPLQ-UHFFFAOYSA-N | PubChem nih.gov |

| XLogP3-AA | 1.5 | PubChem nih.gov |

| Polar Surface Area | 42.5 Ų | PubChem nih.gov |

Research Findings from Analogous Systems:

Theoretical studies on similar aliphatic and aromatic sulfonyl chlorides provide a framework for understanding the reactivity of the sulfonyl chloride functional group. DFT calculations on compounds like arenesulfonyl chlorides and 3,3,3-trifluoropropane-1-sulfonyl chloride reveal key factors governing their reactions. semanticscholar.orgconicet.gov.ar

For instance, investigations into the nucleophilic substitution at the sulfur atom of sulfonyl chlorides have been a subject of theoretical interest. acs.org DFT studies on the reaction of sulfonyl chlorides with various nucleophiles indicate that the process can proceed through different mechanisms, such as a synchronous SN2-like pathway or a stepwise addition-elimination mechanism, depending on the nature of the nucleophile and the substituents on the sulfonyl chloride. semanticscholar.orgacs.org The highly electropositive nature of the sulfur center in the sulfonyl group plays a crucial role in these interactions. acs.org

In the case of this compound, the presence of the terminal double bond introduces an additional reactive site within the molecule. Computational models can be employed to study the electronic interplay between the vinyl group and the sulfonyl chloride moiety. This includes assessing the potential for intramolecular interactions or its influence on the electrophilicity of the sulfur atom.

Furthermore, conformational analysis through in silico modeling, similar to studies performed on 3,3,3-trifluoropropane-1-sulfonyl chloride, can identify the most stable conformers of this compound. conicet.gov.ar The relative energies of different conformers, determined by the rotation around the C-C and C-S bonds, can impact the compound's reactivity and steric accessibility for incoming reagents. conicet.gov.ar

Predicted Reactivity Parameters:

Quantum chemical calculations can also provide parameters that correlate with chemical reactivity. While specific values for this compound require dedicated computational studies, the general principles derived from similar molecules are applicable.

| Parameter | Significance in Reactivity |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of the molecule's electrophilicity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack at the sulfur atom. |

| Partial Atomic Charges | The calculated partial charge on the sulfur atom provides a measure of its electrophilic character. A more positive charge enhances its reactivity towards nucleophiles. |

| Bond Dissociation Energies | The strength of the S-Cl bond can be estimated, providing insight into the ease of its cleavage during substitution reactions. |

While detailed research findings from computational studies specifically on this compound are limited, the application of established theoretical models and data from analogous compounds provides a robust framework for predicting and understanding its structure-reactivity relationships.

Comparative Chemical Studies and Analogues

But-3-ene-1-sulfonyl Fluoride (B91410): Reactivity Differences and SuFEx Applications

The reactivity of but-3-ene-1-sulfonyl chloride is often contrasted with its fluoride analogue, but-3-ene-1-sulfonyl fluoride. The primary difference lies in the nature of the sulfur-halogen bond. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, making it a potent sulfonylating agent for forming sulfonamides or sulfonic acid derivatives. In contrast, the sulfonyl fluoride group (-SO₂F) is significantly more stable and less reactive. rhhz.netccspublishing.org.cn This reduced reactivity is attributed to the high electronegativity of fluorine and the greater strength of the S-F bond compared to the S-Cl bond.

While sulfonyl chlorides are classic reagents in traditional synthesis, the stability of sulfonyl fluorides makes them ideal for modern "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.comnih.gov SuFEx is a powerful connective chemistry tool that relies on the specific and reliable reactivity of the SO₂F group under catalytic conditions. sigmaaldrich.comnih.gov Sulfonyl fluorides like but-3-ene-1-sulfonyl fluoride and its derivatives are generally stable to harsh reaction conditions and hydrolysis, yet they react efficiently with nucleophiles in the presence of appropriate catalysts. rhhz.netccspublishing.org.cn This unique balance of stability and latent reactivity allows for their use as versatile hubs in modular synthesis, where the butene moiety can be functionalized separately before or after the SuFEx reaction. researchgate.netrsc.org For instance, derivatives like (E)-2-aryl-4-(aryl or alkyl)but-3-ene-1-sulfonyl fluorides have been synthesized via catalyzed reactions for potential use in creating complex molecular architectures. ccspublishing.org.cn

Comparison with Saturated Sulfonyl Chloride Analogues

When compared to its saturated analogue, butanesulfonyl chloride, this compound exhibits distinct reactivity due to the presence of the terminal double bond. The unsaturation in the alkyl chain has a notable electronic influence on the sulfonyl chloride group.

Research on the solvolysis of 1-alkene-1-sulfonyl chlorides has shown a significant rate enhancement compared to their saturated counterparts. For example, the ethanolysis rate for an unsaturated sulfonyl chloride can be up to ten times faster than that of its saturated analogue. cdnsciencepub.com This acceleration is attributed to the inductive electron-withdrawing effect of the double bond, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack. cdnsciencepub.com While this compound has its double bond further from the sulfonyl group than a 1-alkene-1-sulfonyl chloride, a similar, albeit potentially smaller, inductive effect is expected.

Beyond electronic effects, the alkene functional group provides a reactive site for a different class of chemical transformations not possible for saturated analogues. The double bond in this compound can participate in various addition reactions, such as Diels-Alder or thiol-ene reactions. This dual functionality makes it a valuable bifunctional building block in polymer chemistry and materials science, allowing for the introduction of sulfonyl groups into polymer backbones or for subsequent cross-linking reactions.

Table 1: Reactivity Comparison of Alkenesulfonyl vs. Alkanesulfonyl Chlorides

| Property | This compound | Butanesulfonyl Chloride | Rationale |

|---|---|---|---|

| Solvolysis Rate | Enhanced | Baseline | The C=C double bond has an inductive electron-withdrawing effect, increasing the electrophilicity of the sulfonyl sulfur. cdnsciencepub.com |

| Additional Reactivity | Can undergo alkene reactions (e.g., Diels-Alder, addition) | Limited to reactions of the sulfonyl chloride group | Presence of a reactive π-system. |

Contrasting Reactivity with Arenesulfonyl Chlorides

The reactivity of alkanesulfonyl chlorides, such as this compound, differs fundamentally from that of arenesulfonyl chlorides (ArSO₂Cl). These differences arise from the electronic and steric properties of the alkyl versus the aryl group attached to the sulfonyl moiety. Generally, solvolysis reactions proceed more slowly for alkanesulfonyl chlorides than for arenesulfonyl chlorides. beilstein-journals.org Mechanistic studies indicate that the solvolysis for both classes of compounds typically follows a bimolecular nucleophilic substitution (Sₙ2)-like pathway. beilstein-journals.orgnih.gov However, the nature of the substituent group (alkyl vs. aryl) modulates the electrophilicity of the sulfur center and the stability of the transition state.

In the case of arenesulfonyl chlorides, the electronic nature of substituents on the aromatic ring has a predictable and quantifiable impact on reactivity. Studies on the chloride-chloride exchange reaction for a series of meta- and para-substituted arenesulfonyl chlorides show a clear trend. mdpi.comnih.gov Electron-withdrawing groups on the aromatic ring increase the rate of nucleophilic substitution, while electron-donating groups decrease the rate. mdpi.com

This relationship is described by the Hammett equation, which yields a positive ρ-value of +2.02 for the chloride exchange reaction. mdpi.comnih.govresearchgate.net A positive ρ-value indicates that the reaction is facilitated by a decrease in electron density at the reaction center in the transition state. Electron-withdrawing groups stabilize the developing negative charge on the sulfonyl oxygen atoms and increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. mdpi.com This contrasts with alkanesulfonyl chlorides, where electronic effects are transmitted through weaker inductive pathways.

Table 2: Effect of Substituents on the Rate of Chloride Exchange in Arenesulfonyl Chlorides (ArSO₂Cl)

| Substituent (Ar) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | Effect |

|---|---|---|---|

| 4-Methoxy (MeO) | -0.27 | < 1 | Rate Decreased |

| 4-Methyl (Me) | -0.17 | < 1 | Rate Decreased |

| Hydrogen (H) | 0.00 | 1.00 | Baseline |

| 4-Chloro (Cl) | +0.23 | > 1 | Rate Increased |

| 3-Trifluoromethyl (CF₃) | +0.43 | > 1 | Rate Increased |

Data derived from studies on chloride-chloride exchange reactions. mdpi.comnih.gov

A particularly interesting phenomenon in arenesulfonyl chloride chemistry is the "positive ortho-effect," where the presence of ortho-alkyl groups leads to an unexpected acceleration of nucleophilic substitution reactions. researcher.liferesearchgate.net Counterintuitively, while ortho-substituents would be expected to sterically hinder the approach of a nucleophile, mono- and di-ortho-alkylated arenesulfonyl chlorides exhibit enhanced reactivity. mdpi.comnih.gov

This acceleration is not due to a relief of ground-state strain. Instead, detailed experimental and computational studies suggest that the increased reactivity stems from a specific conformational effect. mdpi.comresearchgate.net The ortho-alkyl groups restrict the free rotation around the C-S bond. This forces the sulfonyl chloride group into a rigid, sterically congested conformation that is, coincidentally, more favorable for the backside attack of a nucleophile in an Sₙ2-like transition state. researchgate.netresearchgate.net This pre-organization of the reactant molecule lowers the activation energy for the substitution, leading to the observed rate enhancement. mdpi.com This effect is unique to the specific geometry of substituted arenesulfonyl chlorides and is not a factor in the reactivity of linear alkanesulfonyl chlorides like this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| But-3-ene-1-sulfonyl fluoride |

| Butanesulfonyl chloride |

| Arenesulfonyl chloride |

| 4-Methoxybenzenesulfonyl chloride |

| 4-Methylbenzenesulfonyl chloride |

| Benzenesulfonyl chloride |

| 4-Chlorobenzenesulfonyl chloride |

| 3-Trifluoromethylbenzenesulfonyl chloride |

| Ethenesulfonyl fluoride |

Future Directions in But 3 Ene 1 Sulfonyl Chloride Research

Emerging Synthetic Methodologies

The synthesis of but-3-ene-1-sulfonyl chloride and its derivatives is ripe for innovation, with a focus on developing more efficient, sustainable, and versatile methods.

Current research is exploring novel approaches that move beyond traditional chlorosulfonation reactions. One promising area is the development of catalytic methods for the direct synthesis from readily available starting materials. For instance, the use of transition-metal-free photocatalysis presents a sustainable alternative to conventional methods that often require harsh reagents. acs.org Researchers are investigating the use of heterogeneous photocatalysts to mediate the synthesis of sulfonyl chlorides from precursors like arenediazonium salts, which could be adapted for aliphatic compounds like this compound. acs.org

Furthermore, the concept of "matching" the reactivity of a sulfonyl chloride activator with a glycosyl donor hemiacetal in glycosylation reactions showcases a sophisticated approach to controlling reaction outcomes. researchgate.net This principle of fine-tuning reagent reactivity could be applied to the synthesis of complex molecules using this compound, enabling highly selective transformations. researchgate.net

Below is a table summarizing emerging synthetic approaches relevant to sulfonyl chlorides:

| Synthetic Approach | Description | Potential Advantage |

| Photocatalysis | Utilizes visible light and a photocatalyst to drive the synthesis, often under mild conditions. acs.org | Increased sustainability, high functional group tolerance, and use of inexpensive catalysts. acs.org |

| Flow Chemistry | Continuous processing in microreactors can offer precise control over reaction parameters. | Enhanced safety, improved scalability, and higher yields for certain reactions. |

| Reactivity Matching | Tailoring the electronic properties of the sulfonyl chloride to match the substrate for enhanced selectivity. researchgate.net | High stereoselectivity and compatibility with sensitive functional groups. researchgate.net |

Novel Catalytic Systems

The development of new catalytic systems is crucial for expanding the reaction scope of this compound. The dual functionality of the molecule allows for its participation in a variety of catalyzed reactions.

Recent advancements in photocatalysis have shown that copper-containing hypercrosslinked polymers can act as efficient and reusable catalysts for the 1,2-thiosulfonylation of alkenes. rsc.org This type of system could be adapted for reactions involving the alkene moiety of this compound, allowing for the introduction of both a thio and a sulfonyl group in a single step. rsc.org

Nickel-catalyzed reactions have also emerged as a powerful tool for the difunctionalization of unsaturated systems. rsc.org A nickel-catalyzed sulfonylarylation of 1,3-enynes demonstrates the potential for developing similar multicomponent reactions with this compound, enabling the simultaneous formation of C-S and C-C bonds. rsc.org The choice of ligand in these systems is critical for controlling regioselectivity. rsc.org

The following table highlights novel catalytic systems with potential applications for this compound:

| Catalyst Type | Reaction | Potential Application for this compound |

| Heterogeneous Copper Polymer Photocatalyst | 1,2-Thiosulfonylation of alkenes. rsc.org | Three-component reactions involving the alkene, a thiol, and an external sulfonyl chloride, or intramolecular cyclization. |

| Nickel/Bipyridine Complex | Sulfonylarylation of enynes. rsc.org | Addition of an aryl group and the internal sulfonyl group across a π-system, or cross-coupling reactions. |

| Ruthenium-based Metathesis Catalysts | Ring-opening metathesis polymerization (ROMP). sigmaaldrich.com | Synthesis of functional polymers where the sulfonyl chloride group is a pendant functionality. sigmaaldrich.com |

Untapped Reactivity Modalities

Beyond its established roles as a sulfonylating agent and a participant in alkene additions, this compound possesses untapped reactivity that could lead to novel molecular architectures.

The sulfonyl chloride group is a precursor to sulfonyl radicals, which can participate in a variety of radical-mediated transformations. magtech.com.cn Exploring the generation and subsequent reactions of the but-3-enesulfonyl radical could open up new avenues for cyclization reactions, where the radical adds intramolecularly to the pendant alkene. This would provide a direct route to cyclic sulfonamides and sulfones.

Furthermore, the concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, which typically involves sulfonyl fluorides, could potentially be adapted for sulfonyl chlorides under specific conditions or through in-situ conversion. researchgate.net This would enable the rapid and efficient connection of this compound to a wide range of molecular building blocks. researchgate.net

The potential for intramolecular Diels-Alder reactions, where the butene moiety acts as the diene or dienophile after suitable modification, remains an area for further investigation. This could lead to the stereoselective synthesis of complex bicyclic sulfonates or sulfonamides.

Interdisciplinary Research Opportunities

The unique properties of this compound create opportunities for its application in diverse scientific fields beyond traditional organic synthesis.

Materials Science: The ability of this compound to undergo polymerization via its alkene group, while retaining the reactive sulfonyl chloride handle, makes it an attractive monomer for the synthesis of functional polymers. sigmaaldrich.com These polymers could be used as scaffolds for post-polymerization modification, allowing for the introduction of a wide range of functionalities. Such materials could find applications as scavengers, catalyst supports, or in the development of functional coatings.